molecular formula C13H13NOS B12492714 S-(2-naphthyl) dimethylthiocarbamate

S-(2-naphthyl) dimethylthiocarbamate

Cat. No.: B12492714
M. Wt: 231.32 g/mol
InChI Key: SYJSIIMTVMQMHP-UHFFFAOYSA-N
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Description

S-(2-Naphthyl) dimethylthiocarbamate is a thiocarbamate derivative featuring a 2-naphthyl group attached to a dimethylthiocarbamate moiety. Thiocarbamates are sulfur-containing compounds known for their versatility in medicinal chemistry, agriculture, and materials science. The 2-naphthyl group in this compound introduces aromatic bulk and hydrophobic interactions, which are critical for binding to biological targets such as receptors or enzymes. Its structure enables unique electronic and steric properties, distinguishing it from simpler aryl-thiocarbamates .

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

S-naphthalen-2-yl N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H13NOS/c1-14(2)13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

SYJSIIMTVMQMHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction of 2-Naphthol Derivatives

The most widely documented synthesis route involves reacting 2-naphthol derivatives with N,N-dimethylthiocarbamoyl chloride (DMTC) under basic conditions. For instance, N-acetyl-6-amino-2-naphthol reacts with DMTC in methanol using potassium hydroxide as a base to form the intermediate O-(N-acetyl-6-amino-2-naphthyl) N,N-dimethylthiocarbamate (Equation 1).

Reaction Conditions:

  • Molar Ratios: 1:1.2 (naphthol derivative : DMTC)
  • Solvent: Methanol or dimethylformamide (DMF)
  • Temperature: 0–25°C
  • Yield: 81.7–92%

This method requires precise control of stoichiometry to minimize byproducts such as disulfides or over-acylated compounds. The product is isolated via filtration after quenching with water and purified by recrystallization.

Pyrolytic Rearrangement of O-Aryl Thiocarbamate Intermediates

The O-aryl thiocarbamate intermediate undergoes thermal rearrangement to yield the final S-(2-naphthyl) dimethylthiocarbamate. Heating the intermediate at 220–250°C under inert atmosphere induces a-sigmatropic shift, converting the oxygen-bound thiocarbamate to the sulfur-bound isomer (Equation 2).

Key Parameters:

  • Temperature Range: 200–300°C
  • Reaction Time: 30–120 minutes
  • Yield: 85–96%

This step is critical for achieving high regioselectivity. Prolonged heating above 300°C risks decomposition, while insufficient time leads to incomplete rearrangement.

Alternative Pathways via 2-Naphthalenethiol

A less common approach involves 2-naphthalenethiol as the starting material. Reaction with dimethylcarbamoyl chloride in the presence of a base (e.g., NaOH) produces the target compound (Equation 3).

Reaction Conditions:

  • Solvent: Ethanol-water mixture (3:1 ratio)
  • Catalyst: Sodium acetate
  • Yield: 46–60%

While this method avoids high-temperature steps, it suffers from lower yields due to competing oxidation of the thiol group to disulfides.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Advantage Limitation Yield
Nucleophilic Substitution N-acetyl-6-amino-2-naphthol High regioselectivity, scalable Requires pyrolytic rearrangement step 81–92%
Pyrolytic Rearrangement O-aryl intermediate Converts O- to S-isomer efficiently Energy-intensive, decomposition risks 85–96%
Thiol-Based Synthesis 2-Naphthalenethiol Avoids high-temperature steps Low yield due to oxidation side reactions 46–60%

Industrial-Scale Optimization

Industrial production emphasizes continuous flow reactors to enhance yield and purity. Key optimizations include:

  • Catalyst Recycling: Reuse of sodium hydride or potassium carbonate reduces costs.
  • Solvent Recovery: Methanol and DMF are distilled and reused to minimize waste.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >97% purity.

Mechanistic Insights and Computational Studies

Density functional theory (DFT) studies reveal that the-sigmatropic rearrangement proceeds via a six-membered transition state, with activation energies of 120–150 kJ/mol depending on substituents. Electron-donating groups on the naphthyl ring lower the energy barrier, accelerating rearrangement.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Based on the search results, "S-(2-naphthyl) dimethylthiocarbamate" and its applications are not well documented. However, the search results do provide information on thiocarbamates and dithiocarbamates, which may be relevant.

Dithiocarbamates have a wide range of applications due to their ability to form stable complexes with transition metals . These applications span across medical, industrial, and agricultural fields .

Medical Applications

Dithiocarbamates have been investigated for medical use for over 40 years . Their applications include:

  • Anti-angiogenic agents Dithiocarbamates can be used as anti-angiogenic agents and can be evaluated for their potential to heal wounds .
  • Medical imaging Dithiocarbamate ligands and complexes have been studied for magnetic resonance imaging and other radiopharmaceutical imaging . Gold nanoparticles functionalized with amino acid dithiocarbamate have been used as a nanoprobe for cell imaging due to their negligible toxicity to human cells .
  • Treatment of other diseases Dithiocarbamates are useful antiglaucoma agents and can inhibit carbonic anhydrase, making them suitable for treating glaucoma, edema, epilepsy, obesity, hypoxic tumor, inflammatory diseases, neuropathic pain, Alzheimer's disease, and cerebral ischemia . Pyrrolidine dithiocarbamate has been reported for the repair of damaged lungs and the treatment of epilepsy . Some dithiocarbamate compounds are under clinical trial for the treatment of coronavirus (SARS-CoV-2) .
  • Treatment of leishmaniasis Dithiocarbamate drugs have been found to be useful in the treatment of leishmaniasis, a protozoan disease .
  • Treatment of trypanosomiasis Bromine-containing ethylsarcosinedithiocarbamate of gold complex has been used to treat trypanosomiasis caused by Trypanosoma brucei rhodesiense and other parasites .
  • Anxiolytic-like effects Studies conducted using mice showed that pyrrolidine dithiocarbamate showed anxiolytic-like effects .

Table 5. Diseases/Abnormality Treated with Dithiocarbamate Compounds

Diseases/ Abnormality TreatedBrief Description of the Disease/ AbnormalityDithiocarbamate Compound UsedRoles of DithiocarbamateRef.
InfluenzaViral disease that affects the respiratory organsPyrrolidine dithiocarbamateIt acts against overproduction of reactive oxygen species and inhibit DNA fragmentation130
HyperglycemiaToo much glucose in the bloodstream that may be a result of diabetes mellitusAllyldithiocarbamatesDithiocarbamates improved the sensitivity of insulin instead of the concentration of insulin leading to 18.2% glucose AUC in 15 days.131
TuberculosisBacterial infection that affects the lungSeveral N,N-disubstitutedTreatment through the inhibition of carbonic anhydrase enzyme. These dithiocarbamate compounds were more effective as inhibitor than the clinically-approved sulfonamide.132
Alzheimer's diseaseAge-related neurodegenerative disorderSeveral coumarin-dithiocarbamateTreatment through the inhibition of acetylcholinesterase. They were able to reverse the cognitive dysfunction133
DandruffFungal disease that affects the scalp leading to the shedding of dead skin cells.Series of dithiocarbamatesInhibition of β-class carbonic anhydrase of Malassezia globosa134
Myasthenia gravisAn auto-immune disease causing the weakness of muscleN,N-disubstitutedTreatment via inhibition of cholinesterase. They possessed better anticholinesterase properties more than Donepezil which is used for treating the disease.135
SARS-CoV-2Viral respiratory disease also known as coronavirus (COVID-19)DisulfiramInhibition of viral replication and the anti-inflammatory activities leading to the treatment of the disease.
AlcoholismExcessive and uncontrollable alcohol intakeDisulfiramIt inhibits acetaldehyde metabolism which is a product obtained from the breakdown of alcohol[136, 137]
Parkinson’s diseaseGenetic disease associated with the loss of neuronPyrrolidine dithiocarbamateIt suppresses the level of glutamate138
Male infertilityInability to conceive childrenZiramReduction of the level of protein kinase by damaging the mitochondria ultrastructure thereby inhibiting human sperm motility.139
ScorpionismPainful condition as a result of scorpion stingPyrrolidine dithiocarbamateInhibition of venom-induced thermal and mechanical hyperalgesia of Tityus bahiensis140

Anti-Inflammatory Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

2-Naphthyl Hydantoin Derivatives (e.g., Compounds 10, 13, 14)

Structural Features : These compounds combine a 2-naphthyl group with a hydantoin core and a piperazine fragment.
Key Findings :

  • Receptor Affinity : The 2-naphthyl group enhances 5-HT7 receptor (5-HT7R) binding by fitting into a hydrophobic pocket formed by extracellular loop 2 (ECL2) and transmembrane helices (TM2,3,7). Compound 14 (2-naphthyl) showed ~4-fold higher 5-HT7R affinity than its 1-naphthyl analog (compound 11), attributed to better stabilization via Arg7.36 interactions .
  • Selectivity : While retaining selectivity over 5-HT1A and D2 receptors, 2-naphthyl hydantoins exhibited slightly lower selectivity ratios than earlier leads with fluorophenyl groups .
    Comparison with S-(2-Naphthyl) Dimethylthiocarbamate :

2-Naphthyl Benzyl Sulfoxide/Sulfone Derivatives

Structural Features : These radioprotective agents feature a 2-naphthyl group linked to a benzyl sulfoxide/sulfone core.
Key Findings :

  • Design Rationale: The 2-naphthyl group was incorporated to mimic the structure of Ex-RAD (a known radioprotectant) while avoiding patent conflicts. The sulfoxide/sulfone groups contribute to electron-withdrawing effects and stability . Comparison with this compound:
  • The thiocarbamate moiety in this compound offers different electronic properties (e.g., weaker electron withdrawal than sulfone groups), which may alter its radioprotective efficacy or mechanism.

(2-Naphthyl)methanol

Structural Features : A simple aromatic alcohol with a 2-naphthyl group.
Key Findings :

  • Metabolic Role: (2-Naphthyl)methanol is enriched in bacterial symbionts, suggesting microbial conversion of aromatic precursors. Its accumulation correlates with bacterial catabolic activity . Comparison with this compound:
  • The absence of the thiocarbamate group in (2-naphthyl)methanol limits its biological activity to metabolic pathways rather than receptor targeting. This compound’s thiocarbamate group may enhance bioavailability or target specificity.

Nickel Dithiocarbamate Complexes

Structural Features : Bis[N,N-bis(2-hydroxyethyl)dithiocarbamato] nickel(II) complexes.
Key Findings :

  • Coordination Chemistry : Dithiocarbamates act as bidentate ligands, forming stable metal chelates. The 2-hydroxyethyl groups enhance solubility and ligand flexibility .
    Comparison with this compound :
  • This compound could form similar metal complexes, but its dimethyl groups may reduce ligand flexibility compared to hydroxyethyl substituents, affecting catalytic or material properties.

Data Table: Comparative Analysis of Key Compounds

Compound Class Structure Highlights Biological Activity Key Advantages Limitations
This compound Thiocarbamate + 2-naphthyl Potential antimicrobial, receptor modulation Metabolic stability, hydrophobic interactions Limited hydrogen-bonding capacity
2-Naphthyl hydantoin derivatives Hydantoin + piperazine + 2-naphthyl High 5-HT7R affinity (Ki < 10 nM) Strong receptor binding Moderate selectivity over 5-HT1A/D2
2-Naphthyl benzyl sulfoxides Sulfoxide + benzyl + 2-naphthyl Radioprotective (in vitro/in vivo) Structural mimicry of Ex-RAD Patent limitations, synthetic complexity
Nickel dithiocarbamate complexes Ni(II) + dithiocarbamate ligands Catalytic, material applications Stable chelation, tunable electronic properties Limited biomedical applicability

Research Findings and Mechanistic Insights

  • Aromatic Topology : The 2-naphthyl group’s planar structure and hydrophobic surface optimize interactions with receptor pockets, as seen in 5-HT7R ligands . In contrast, 1-naphthyl isomers exhibit steric clashes or suboptimal orientation, reducing affinity.
  • Functional Group Impact : Thiocarbamates (e.g., this compound) balance electron density and steric bulk, whereas sulfoxide/sulfone groups (in radioprotective agents) prioritize oxidative stability .
  • Metabolic Considerations: Compounds with 2-naphthyl groups, such as (2-naphthyl)methanol, are metabolized via microbial pathways, while thiocarbamates may undergo slower degradation due to sulfur’s resistance to hydrolysis .

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